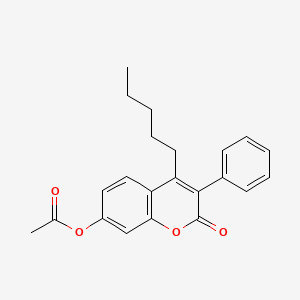
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a butyl group, two ethyl groups, and a carboxamide group attached to the dioxolane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of dioxolanes, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity .
化学反应分析
Types of Reactions
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide has various applications in scientific research:
作用机制
The mechanism by which 2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses . The pathways involved may include signal transduction cascades that result in changes in cellular activity.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in the synthesis of polyacetals.
2,2-Dimethyl-1,3-dioxolane: Known for its use in organic synthesis and as a protecting group.
2,2-Diethyl-1,3-dioxolane: Similar in structure but with different alkyl groups, used in various chemical reactions.
Uniqueness
2-Butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a protecting group and its potential medicinal applications set it apart from other dioxolanes .
属性
CAS 编号 |
69016-00-8 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC 名称 |
2-butyl-N,N-diethyl-1,3-dioxolane-2-carboxamide |
InChI |
InChI=1S/C12H23NO3/c1-4-7-8-12(15-9-10-16-12)11(14)13(5-2)6-3/h4-10H2,1-3H3 |
InChI 键 |
OLQSFKDKSIQTCK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(OCCO1)C(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
